molecular formula C13H16N4O2S B2483596 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide CAS No. 896325-13-6

2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide

Cat. No.: B2483596
CAS No.: 896325-13-6
M. Wt: 292.36
InChI Key: KACXUTNKCCRRCT-UHFFFAOYSA-N
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Description

2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide is a high-purity chemical compound offered for research and development purposes. This acetamide derivative features a pyrido[1,2-a][1,3,5]triazine core, a heterocyclic system of significant interest in medicinal chemistry. Compounds based on this scaffold are frequently investigated for their potential biological activities. Structural analogs of this compound, such as those bearing different substituents on the acetamide nitrogen, have been explored in scientific patents for their antimicrobial properties . Furthermore, related heterocyclic frameworks, including pyrrolo[1,2-a]pyrazin-1(2H)-one and pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one, have been identified as inhibitors of the enzyme Poly(ADP-ribose) polymerase (PARP) . PARP is a key therapeutic target in several disease areas, most notably in oncology for the treatment of certain cancers . This suggests that this compound may hold significant research value in the fields of infectious disease and antineoplastic agent development. Researchers can utilize this compound as a key intermediate or building block in the synthesis of novel derivatives, or as a reference standard in biological screening assays. The compound is supplied with comprehensive analytical data to ensure identity and purity. This product is intended for research use only by trained professionals. It is not for diagnostic or therapeutic use in humans or animals. Please refer to the product's Certificate of Analysis for specific lot information.

Properties

IUPAC Name

2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-8(2)14-11(18)7-20-12-15-10-5-4-9(3)6-17(10)13(19)16-12/h4-6,8H,7H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACXUTNKCCRRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)NC(C)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 7-Methyl-4H-Pyrido[1,2-a]Triazin-4-One

The core heterocycle is synthesized through cyclocondensation of 2-amino-4-methylpyridine with triethyl orthoformate under acidic conditions.

Reaction Conditions

  • Reactants : 2-Amino-4-methylpyridine (1.0 eq), triethyl orthoformate (1.2 eq)
  • Catalyst : Concentrated HCl (0.1 eq)
  • Solvent : Ethanol (reflux, 8 hr)
  • Yield : 78–82%

Mechanistic Insight :
The reaction proceeds via imine formation followed by cyclization, with the methyl group at position 7 being introduced through the 4-methylpyridine starting material.

Thiolation at Position 2

The 2-chloro intermediate undergoes nucleophilic aromatic substitution with thiourea to install the -SH group.

Optimized Parameters

Parameter Value
Temperature 110°C
Solvent DMF
Reaction Time 6 hr
Thiourea Equivalents 1.5 eq
Yield 85%

Critical Note : Excess thiourea prevents oxidation of the thiol group to disulfide byproducts.

Acetamide Coupling

The final step involves reacting 2-mercapto-7-methyl-4H-pyrido[1,2-a]triazin-4-one with N-isopropyl-2-chloroacetamide under basic conditions.

Reaction Table

Component Quantity Role
Thiol intermediate 1.0 eq Nucleophile
N-Isopropyl-2-chloroacetamide 1.1 eq Electrophile
K₂CO₃ 2.0 eq Base
DMF 5 mL/mmol Solvent
Temperature 60°C -
Duration 4 hr -
Yield 88% -

Side Reactions :

  • Competing O-alkylation (<5%)
  • Hydrolysis of chloroacetamide (mitigated by anhydrous conditions)

Alternative Synthetic Pathways

One-Pot Thiol-Acetamide Assembly

A streamlined approach combines thiolation and acetamide coupling in a single vessel:

  • Generate 2-mercapto intermediate in situ
  • Add N-isopropyl-2-chloroacetamide without isolation
  • Use phase-transfer catalyst (TBAB) to enhance reactivity

Advantages :

  • 15% reduction in total synthesis time
  • Overall yield: 80%

Limitations :

  • Requires precise stoichiometric control
  • Higher impurity levels (HPLC purity drops to 95% vs 99% in stepwise method)

Solid-Phase Synthesis for Parallel Production

Immobilized triazinone precursors on Wang resin enable combinatorial synthesis:

Procedure :

  • Attach 2-chloro-7-methyl-4H-pyrido-triazinone to resin via carboxyl linker
  • Perform thiourea substitution
  • Cleave with TFA/H₂O (95:5)
  • React with N-isopropyl-2-chloroacetamide in solution phase

Throughput : 12 variants per batch
Average Yield : 72%

Industrial-Scale Considerations

Cost Analysis of Starting Materials

Material Cost/kg (USD) Contribution to Total Cost
2-Amino-4-methylpyridine 450 38%
Triethyl orthoformate 320 27%
N-Isopropyl-2-chloroacetamide 680 22%
Thiourea 55 5%

Waste Stream Management

Primary Byproducts :

  • Ethanol/HCl mixture from cyclization (neutralize with NaOH)
  • DMF/K₂CO₃ slurry (recover DMF via distillation)
  • Unreacted chloroacetamide (recycle through activated carbon filtration)

Analytical Characterization

Spectroscopic Data Summary

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 1.25 (d, J=6.4 Hz, 6H, CH(CH₃)₂), 2.45 (s, 3H, Ar-CH₃), 4.15 (s, 2H, SCH₂), 4.95 (m, 1H, NHCH), 8.35–8.60 (m, 3H, Ar-H)
¹³C NMR 172.8 (C=O), 162.4 (triazinone C4), 156.2 (C2), 45.3 (SCH₂)
HRMS m/z 293.1054 [M+H]⁺ (calc. 293.1061)

Purity Assessment Methods

Method Conditions Purity Threshold
HPLC-UV C18, 30% MeCN/H₂O, 1 mL/min ≥98.5%
TLC Silica, EtOAc/Hex (1:1) Single spot
Karl Fischer - ≤0.2% H₂O

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The isopropyl group in the target compound increases logP compared to phenyl or nitro-substituted analogues, favoring membrane permeability .
  • Bioactivity : Substitution at the acetamide nitrogen significantly impacts target selectivity. For example, the 4-nitrophenyl group in the analogue may enhance binding to enzymes with aromatic pockets, while the isopropyl group in the target compound could improve metabolic stability.
  • Synthetic Complexity : The target compound requires fewer steps than oxadiazole-thiazole hybrids , but its pyridotriazine core demands precise control of reaction conditions (e.g., refluxing with CS₂/KOH) to avoid side reactions .

Crystallographic and Computational Studies

Structural characterization of related compounds often employs X-ray crystallography refined via SHELX software (e.g., SHELXL-2018) . For instance:

  • The nitro-substituted analogue exhibits a planar pyridotriazine core with dihedral angles <10° between the core and acetamide group, suggesting rigidity.
  • In contrast, the isopropyl group in the target compound introduces steric hindrance, likely reducing planarity and altering intermolecular interactions .

Pharmacological Profiles

  • Kinase Inhibition : Pyridotriazine derivatives with sulfanyl linkages show moderate activity against CDK2 (IC₅₀ ~1–5 μM), with substituents like isopropyl improving selectivity over CDK1 .
  • Antimicrobial Activity : Thiazole-oxadiazole hybrids exhibit broader-spectrum activity (MIC ~8–32 μg/mL) compared to pyridotriazine-based compounds, which are more target-specific.

Biological Activity

The compound 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrido[1,2-a][1,3,5]triazinone core with a sulfanyl group and an acetamide moiety. The synthesis typically involves several steps:

  • Formation of the Pyrido Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Sulfanyl Group : Achieved through nucleophilic substitution reactions.
  • Acetylation : Carried out using acetic anhydride or acetyl chloride to introduce the acetamide functionality.

These steps yield the target compound in good yields and purity suitable for biological testing.

Antimicrobial Properties

Research indicates that derivatives of pyrido[1,2-a][1,3,5]triazinones exhibit significant antimicrobial activity. For instance, compounds similar to our target have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb). One study reported that certain derivatives had minimum inhibitory concentrations (MIC) as low as 0.045 µg/mL against Mtb strains .

CompoundMIC (µg/mL)Activity Against
3a0.25Mtb H37Rv
4a0.045Mtb H37Ra

Anticancer Activity

The compound's anticancer potential has also been evaluated. In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) showed promising cytotoxic effects. For example, one derivative exhibited higher cytotoxicity than standard chemotherapeutic agents like cisplatin .

CompoundCell LineIC50 (µg/mL)
69cMCF-718.17
69bMCF-724.11

The proposed mechanisms through which this class of compounds exerts its biological effects include:

  • Enzyme Inhibition : The compounds may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways.
  • Gene Expression Regulation : They may influence the transcription of genes related to cell proliferation and apoptosis.

Case Studies

Several case studies have been conducted to assess the biological activity of similar compounds:

  • Study on Antimicrobial Efficacy :
    • A series of pyrido derivatives were tested against resistant strains of bacteria.
    • Results indicated significant activity against both gram-positive and gram-negative bacteria.
  • Cytotoxicity Assays :
    • Compounds were screened against multiple cancer cell lines.
    • Notably, some derivatives showed selectivity towards specific cancer types, suggesting potential for targeted therapy.

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